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Compound of Interest

Compound Name:
4-Methyl-1H-pyrrole-2-

carbaldehyde

Cat. No.: B1315684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of

electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier

reagent, typically generated in-situ from a substituted amide such as N,N-dimethylformamide

(DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). The resulting

electrophilic iminium salt readily reacts with activated aromatic systems, such as pyrroles, to

introduce a formyl group, a crucial functional handle in the synthesis of a wide array of

pharmaceutical intermediates and complex organic molecules.

For substituted pyrroles, the regioselectivity of the formylation is a key consideration. The

electron-donating nature of the nitrogen atom in the pyrrole ring directs electrophilic substitution

to the α-positions (C2 and C5). In the case of 3-methylpyrrole, two possible regioisomers can

be formed: 2-formyl-3-methylpyrrole and 5-formyl-3-methylpyrrole. The distribution of these

products is influenced by both electronic and steric factors.

Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:
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Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus

oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier

reagent.

Electrophilic Aromatic Substitution: The electron-rich 3-methylpyrrole attacks the Vilsmeier

reagent. The methyl group at the 3-position can influence the regioselectivity of this attack.

Generally, the less sterically hindered α-position is favored. Therefore, formylation is

expected to occur predominantly at the C5 position, yielding 5-formyl-3-methylpyrrole as the

major product, with the potential formation of a smaller amount of the 2-formyl-3-

methylpyrrole isomer. Subsequent hydrolysis of the resulting iminium salt intermediate

furnishes the corresponding formylpyrrole(s).

Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the

Vilsmeier-Haack formylation of 3-methylpyrrole. Please note that the product ratio and overall

yield can be influenced by the specific reaction conditions employed.
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Parameter Value Notes

Substrate 3-Methylpyrrole -

Reagents

N,N-Dimethylformamide

(DMF), Phosphorus

oxychloride (POCl₃)

Vilsmeier reagent is prepared

in situ.

Stoichiometry (Vilsmeier

Reagent:Pyrrole)
1.1 - 1.5 : 1.0

A slight excess of the Vilsmeier

reagent is often used to ensure

complete conversion of the

starting material.

Vilsmeier Reagent Formation

Temperature
0–10 °C

The formation of the Vilsmeier

reagent is exothermic and

requires cooling to control the

reaction.

Pyrrole Addition Temperature 0–5 °C

The pyrrole is added slowly to

the pre-formed Vilsmeier

reagent at a low temperature

to prevent polymerization and

side reactions.

Reaction Temperature (Post-

Addition)

Room Temperature to 40–60

°C

The reaction mixture is

typically stirred at room

temperature or gently heated

to drive the reaction to

completion.

Reaction Time 2–4 hours

Progress of the reaction

should be monitored by Thin-

Layer Chromatography (TLC).

Major Product 5-Formyl-3-methylpyrrole

Formylation is expected to

preferentially occur at the less

sterically hindered C5 position.

Minor Product 2-Formyl-3-methylpyrrole

Formation of this isomer is

possible due to the electronic

activation of the C2 position.
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Typical Overall Yield Moderate to High

The overall yield is dependent

on the reaction conditions and

purification method.

Spectroscopic Data for Potential Products (Predicted):

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)

5-Formyl-3-methylpyrrole

~9.5 (s, 1H, CHO), ~8.5 (br s,

1H, NH), ~7.0 (d, 1H, H4), ~6.5

(d, 1H, H2), ~2.2 (s, 3H, CH₃)

~180 (CHO), ~140 (C5), ~130

(C3), ~125 (C2), ~115 (C4),

~12 (CH₃)

2-Formyl-3-methylpyrrole

~9.6 (s, 1H, CHO), ~9.0 (br s,

1H, NH), ~6.8 (t, 1H, H4), ~6.2

(t, 1H, H5), ~2.3 (s, 3H, CH₃)

~178 (CHO), ~135 (C2), ~132

(C3), ~128 (C5), ~110 (C4),

~13 (CH₃)

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration.

Experimental Protocols
This protocol is a general guideline adapted from established procedures for the Vilsmeier-

Haack formylation of substituted pyrroles. All operations should be conducted in a well-

ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials
3-Methylpyrrole

Anhydrous N,N-Dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃)

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate

Hexanes

Standard laboratory glassware for reactions under an inert atmosphere

Magnetic stirrer and heating mantle

Rotary evaporator

Chromatography equipment for purification (silica gel)

Procedure
1. Vilsmeier Reagent Formation:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a

dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).

Cool the flask to 0 °C in an ice-water bath.

Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF via

the dropping funnel. Maintain the temperature below 10 °C during the addition.

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

The formation of a white solid indicates the generation of the Vilsmeier reagent.

2. Formylation Reaction:

Dissolve 3-methylpyrrole (1.0 equivalent) in an anhydrous solvent such as DCM or DCE.

Slowly add the solution of 3-methylpyrrole to the pre-formed Vilsmeier reagent at 0 °C with

vigorous stirring.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature.
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The reaction can then be stirred at room temperature or heated to 40–60 °C for 2–4 hours.

Monitor the reaction progress by TLC until the starting material is consumed.

3. Work-up and Hydrolysis:

Upon completion, cool the reaction mixture back to 0 °C in an ice-water bath.

Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate until the effervescence ceases. This step hydrolyzes the iminium salt

intermediate to the aldehyde and neutralizes the acidic mixture.

Stir the mixture vigorously for 30-60 minutes at room temperature.

4. Extraction and Purification:

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x

volume of the reaction mixture).

Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel using a mixture of

hexanes and ethyl acetate as the eluent to separate the regioisomers and any impurities.

Visualizations
Experimental Workflow
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Vilsmeier Reagent Formation

Formylation Work-up & Purification

DMF
Vilsmeier Reagent0-10 °C

POCl3

Reaction Mixture3-Methylpyrrole
0-5 °C, then RT to 60 °C

Hydrolysis (aq. NaHCO3) Extraction (EtOAc) Purification (Chromatography) Formyl-3-methylpyrrole
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Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Reaction Mechanism
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Vilsmeier Reagent Formation

Electrophilic Attack & Hydrolysis

DMF
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Caption: Vilsmeier-Haack reaction mechanism on 3-methylpyrrole.

To cite this document: BenchChem. [Application Notes and Protocols: Vilsmeier-Haack
Formylation of 3-Methylpyrrole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315684#vilsmeier-haack-formylation-of-3-
methylpyrrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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